3-formyl-1H-indole-5-carbonitrile
Overview
Description
3-Formyl-1H-indole-5-carbonitrile (3-FCI) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of indole, a nitrogen-containing heterocycle that is found in many natural products. 3-FCI has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.
Scientific Research Applications
Metal Complexes Derived from Dithiocarbamate Ligand
- Research demonstrated the synthesis and characterization of a new ligand, potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate, involving 3-Formyl-1H-indole5-carbonitrile. The study detailed the formation of dithiocarbamate ligand and its metal complexes, also evaluating their antimicrobial activity against specific bacteria and fungus types (Al-Obaidy, Ibraheem, & Mesher, 2020).
Synthesis and Catalysis
Continuous Flow Process for Reductive Deoxygenation
- A study explored a continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, showcasing the advantages of continuous processes such as increased yield, minimized impurity, and enhanced safety. The study also evaluated various reducing agents and their outcomes (Karadeolian et al., 2018).
Copper-Catalyzed Formylation of Indole CH Bonds
- Research was conducted on a copper-catalyzed formylation reaction, utilizing oxygen as an oxidant and achieving C-3-formylation of indole CH bonds. The study highlighted the process's compatibility with diverse functional groups (Chen et al., 2012).
Pharmaceutical Research
Azafluorene Derivatives and SARS-CoV-2 RdRp Inhibition
- The synthesis of azafluorene derivatives and their potential as SARS-CoV-2 RdRp inhibitors were studied. The research involved structural determination, quantum chemical analysis, and molecular docking analysis, aiming to find effective COVID-19 treatments (Venkateshan et al., 2020).
Progesterone Receptor Modulators
- A study investigated 3,3-dialkyl-5-aryloxindole series as progesterone receptor modulators, highlighting how structural changes can affect the functional properties, potentially beneficial in female healthcare for various treatments (Fensome et al., 2008).
Safety and Hazards
3-formyl-1H-indole-5-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of bace-1
Biochemical Pathways
Given its use in the synthesis of various inhibitors , it can be inferred that this compound likely affects the pathways associated with these targets
Result of Action
Given its use in the synthesis of various inhibitors , it can be inferred that the compound likely has an inhibitory effect on its targets, potentially leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
3-Formyl-1H-indole-5-carbonitrile has been found to interact with various enzymes and proteins. It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme involved in the metabolism of the amino acid tryptophan . The interaction between this compound and this enzyme could potentially modulate its activity, affecting the metabolic pathways associated with tryptophan .
Cellular Effects
It has been used in the synthesis of compounds with potential anticancer and antifungal activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used in the synthesis of compounds that inhibit BACE-1, an enzyme involved in the production of beta-amyloid peptides . This suggests that this compound may exert its effects at the molecular level through interactions with specific biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
This compound is involved in the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is a key enzyme in the kynurenine pathway, one of the major metabolic pathways of tryptophan .
properties
IUPAC Name |
3-formyl-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBCFOQYDFKXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169661 | |
Record name | Indole-5-carbonitrile, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17380-18-6 | |
Record name | 3-Formyl-1H-indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17380-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carbonitrile, 3-formyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carbonitrile, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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